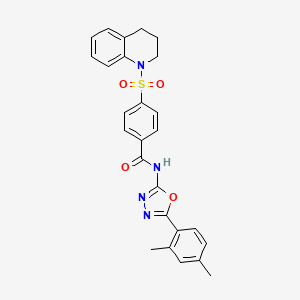

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic compound featuring a 1,3,4-oxadiazole core linked to a 2,4-dimethylphenyl substituent and a benzamide-sulfonyl-dihydroquinoline moiety. Its molecular weight is approximately 490.5 g/mol, with a topological polar surface area of 123 Ų, indicating moderate solubility in polar solvents . The compound’s structure combines sulfonamide and oxadiazole pharmacophores, which are associated with diverse biological activities, including enzyme inhibition and antimicrobial effects.

Properties

IUPAC Name |

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O4S/c1-17-9-14-22(18(2)16-17)25-28-29-26(34-25)27-24(31)20-10-12-21(13-11-20)35(32,33)30-15-5-7-19-6-3-4-8-23(19)30/h3-4,6,8-14,16H,5,7,15H2,1-2H3,(H,27,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYYXHZUMHGEMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multi-step organic reactions:

Formation of the 3,4-dihydroquinoline moiety: : Starting from aniline derivatives, through cyclization reactions under acidic or basic conditions.

Sulfone group introduction: : Via sulfonylation, typically using sulfonyl chlorides.

Oxadiazole synthesis: : Involving hydrazine derivatives and carboxylic acids under dehydrating conditions.

Benzamide linkage: : Formed through amide coupling reactions using appropriate reagents like carbodiimides.

Industrial Production Methods

Large-scale production would require optimization of these steps:

Efficient cyclization and sulfonylation techniques.

Use of scalable reagents and conditions.

Minimization of by-products to ensure high yields.

Chemical Reactions Analysis

Types of Reactions

Oxidation and Reduction: : It may undergo oxidative cleavage or reduction, altering its functional groups.

Substitution: : Various substituents on the aromatic rings can be modified using nucleophilic or electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

Depending on the reaction, products can include modified quinoline derivatives, sulfonyl groups, or altered oxadiazole structures, impacting the compound's properties and applications.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer potential of benzamide derivatives, including those containing oxadiazole moieties. Compounds similar to 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide have shown promise as inhibitors of various kinases involved in cancer progression. For instance, a related compound demonstrated significant inhibition of RET kinase activity, suggesting that modifications to the benzamide structure could enhance anticancer efficacy .

Neuroprotective Effects

The presence of the quinoline structure in this compound is noteworthy as compounds with similar frameworks have been investigated for neuroprotective effects. Research indicates that derivatives of quinoline can exert protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The sulfonamide and oxadiazole components may further enhance these properties by improving solubility and bioavailability .

Antimicrobial Activity

Compounds featuring both quinoline and oxadiazole rings have been reported to exhibit antimicrobial activity against various pathogens. The sulfonamide group can enhance the interaction with microbial enzymes or receptors, potentially leading to increased antibacterial efficacy. Preliminary studies on related compounds suggest that they could serve as lead structures for developing new antimicrobial agents .

Mechanistic Insights

The mechanism of action for compounds like this compound typically involves:

- Enzyme Inhibition : Many derivatives act as inhibitors of specific enzymes or receptors involved in disease pathways.

- Modulation of Signaling Pathways : By interacting with key proteins in signaling pathways (e.g., RET kinase), these compounds can alter cellular responses that lead to tumor growth or neurodegeneration.

Case Studies

Several studies highlight the potential of similar compounds:

Mechanism of Action

The exact mechanism of action depends on its specific application but generally involves:

Interaction with Biological Targets: : Binding to enzymes or receptors, affecting their function.

Pathway Modulation: : Altering biochemical pathways, impacting processes like cell signaling or metabolism.

Comparison with Similar Compounds

Key Observations :

- Antifungal Activity : LMM5 and LMM11, with methoxyphenyl and furan substituents, exhibit direct antifungal effects via thioredoxin reductase inhibition . The target compound’s 2,4-dimethylphenyl group may enhance metabolic stability compared to LMM5’s methoxy group, which is prone to demethylation.

- Enzyme Inhibition: Compound 6 (trifluoromethyl) shows potent Ca²⁺/calmodulin inhibition, while derivative 6a (ethylthio-oxadiazole) binds to human carbonic anhydrase II (hCA II) via sulfonamide interactions . The dihydroquinoline-sulfonyl group in the target compound could similarly target enzymes like kinases or reductases.

- Synthetic Accessibility: Compounds like 5i (3,4-dimethylphenyl) are synthesized in high yields (82–86%) via multicomponent reactions, whereas the target compound’s dihydroquinoline-sulfonyl group may require more complex sulfonylation steps .

Physicochemical and Pharmacokinetic Properties

- Hydrogen Bonding : With 8 hydrogen bond acceptors, the target compound may exhibit stronger target binding than LMM11 (7 acceptors) but comparable to 6a (9 acceptors) .

Biological Activity

The compound 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic molecule that exhibits a complex structure with potential biological activities. Its unique combination of functional groups suggests a variety of interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C26H24N4O6S , with a molecular weight of approximately 520.56 g/mol . The structure includes:

- A dihydroquinoline moiety,

- A sulfonamide group,

- An oxadiazole ring,

- A benzamide backbone.

These components contribute to its potential pharmacological properties.

The biological activity of the compound is primarily attributed to its ability to interact with various enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the quinoline structure may intercalate with DNA or bind to other biomolecules, influencing their function and stability.

Anticancer Activity

Research has indicated that compounds similar to this one exhibit significant anticancer properties. For example, studies have shown that derivatives containing oxadiazole rings demonstrate cytotoxic effects against various cancer cell lines. In vitro assays revealed that certain analogs exhibited IC50 values ranging from 11.20 µg/mL to 59.61 µg/mL against A549 lung cancer cells . This suggests potential applications in cancer therapeutics.

Acetylcholinesterase Inhibition

Compounds featuring similar heterocyclic structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. A study found that certain derivatives demonstrated promising inhibitory activity with IC50 values as low as 2.7 µM , highlighting their potential as therapeutic agents for cognitive disorders .

Antimicrobial Properties

The compound's structural components suggest possible antimicrobial activity. Similar sulfonamide derivatives have been reported to exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria, making them candidates for further exploration in infectious disease treatment .

Research Findings and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.